molecular formula C12H10Cl2O3S B3237801 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride CAS No. 1394820-11-1

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride

Cat. No.: B3237801
CAS No.: 1394820-11-1
M. Wt: 305.2 g/mol
InChI Key: HOLJRNMZLRTFLT-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C12H10Cl2O3S. It is a derivative of naphthalene, characterized by the presence of a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride typically involves the sulfonation of 5-chloro-6-ethoxynaphthalene. This process can be carried out using chlorosulfonic acid, which reacts with the naphthalene derivative to form the sulfonyl chloride. The reaction conditions generally include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the naphthalene derivative is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then processed to isolate and purify the desired sulfonyl chloride product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction of the sulfonyl chloride with amines.

    Sulfonates: Formed by the reaction of the sulfonyl chloride with alcohols.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is unique due to the presence of both the chloro and ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Properties

IUPAC Name

5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLJRNMZLRTFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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